

FGA146: A Comparative Analysis of Cross-Reactivity with Other Kinase Targets

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Compound of Interest		
Compound Name:	FGA146	
Cat. No.:	B12377536	Get Quote

Introduction

FGA146 is a novel, potent, and highly selective small molecule inhibitor designed to target Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase. Dysregulation of the JAK2 signaling pathway is a critical factor in the pathogenesis of various myeloproliferative neoplasms (MPNs) and inflammatory conditions. The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Off-target effects, resulting from cross-reactivity with other kinases, can lead to unintended side effects and toxicities. This guide provides a comprehensive comparison of the cross-reactivity profile of **FGA146** against other kinase targets, supported by experimental data and detailed methodologies.

Data Presentation: Kinase Selectivity Profile of FGA146

The selectivity of **FGA146** was assessed against a panel of kinases, including other members of the JAK family (JAK1, JAK3, TYK2) and a selection of kinases from different families known for potential off-target interactions. The inhibitory activity is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.



Target Kinase	IC50 (nM)	Primary Target/Off- Target	Fold Selectivity vs. JAK2
JAK2	5	Primary Target	1
JAK1	250	Off-Target	50
JAK3	>10,000	Off-Target	>2000
TYK2	800	Off-Target	160
FLT3	>10,000	Off-Target	>2000
RET	>10,000	Off-Target	>2000
SRC	5,000	Off-Target	1000
LCK	8,000	Off-Target	1600

Interpretation of Data: The data clearly demonstrates the high selectivity of **FGA146** for JAK2. It exhibits a 50-fold higher potency for JAK2 compared to JAK1 and significantly lower activity against other kinases in the panel. This high degree of selectivity suggests a lower potential for off-target side effects commonly associated with less selective kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

The inhibitory activity of **FGA146** against a panel of kinases was determined using a TR-FRET-based assay. This method measures the phosphorylation of a substrate by the kinase of interest.

Materials:

- Recombinant human kinases (JAK1, JAK2, JAK3, TYK2, etc.)
- Biotinylated peptide substrate specific for each kinase
- ATP (Adenosine triphosphate)



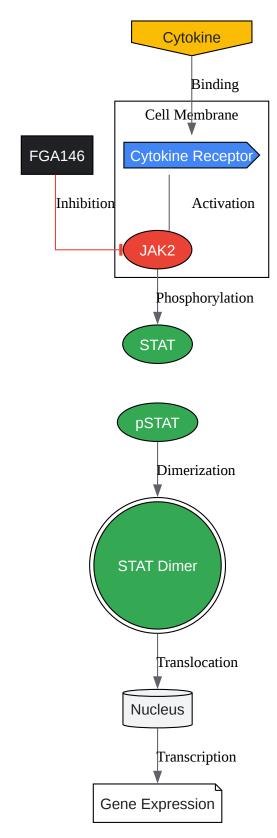
- FGA146 compound
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Europium-labeled anti-phospho-substrate antibody (donor fluorophore)
- Streptavidin-allophycocyanin (SA-APC) conjugate (acceptor fluorophore)
- 384-well microplates
- Plate reader capable of TR-FRET measurements

Procedure:

- Compound Preparation: FGA146 was serially diluted in DMSO to create a range of concentrations. These dilutions were then further diluted in the assay buffer.
- Reaction Mixture Preparation: For each kinase, a reaction mixture was prepared containing
 the specific recombinant kinase and its corresponding biotinylated peptide substrate in the
 assay buffer.
- Incubation: 10 μL of the FGA146 dilution was added to the wells of a 384-well microplate.
 Subsequently, 10 μL of the kinase/substrate mixture was added. The reaction was initiated by adding 10 μL of ATP solution at a concentration equivalent to the Km for each respective kinase. The plate was then incubated at room temperature for 60 minutes.
- Detection: After incubation, 10 μL of a detection mixture containing the europium-labeled anti-phospho-substrate antibody and SA-APC was added to each well. The plate was incubated for another 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition: The TR-FRET signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
- Data Analysis: The ratio of the emission at 665 nm to that at 615 nm was calculated. The IC50 values were determined by fitting the data to a four-parameter logistic equation using graphing software.



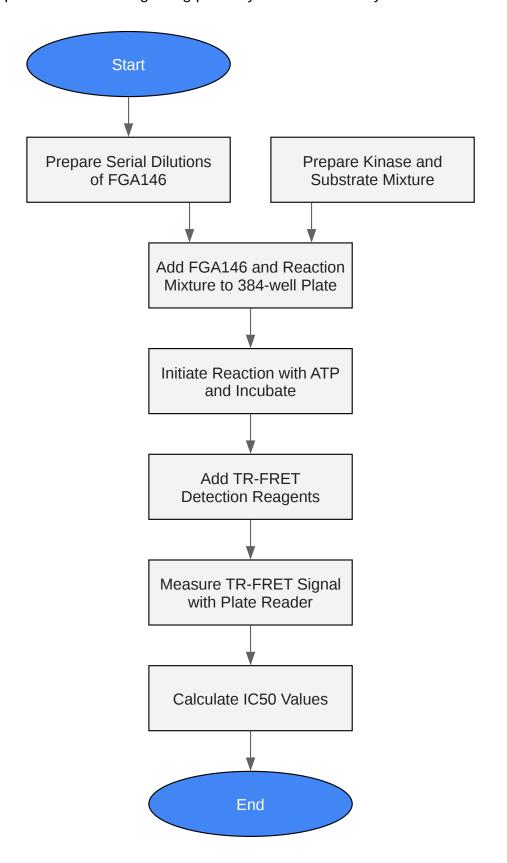
Mandatory Visualization



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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of FGA146 on JAK2.



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Caption: Experimental workflow for determining the IC50 of **FGA146** using a TR-FRET kinase assay.

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